N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N6OS/c20-13-9-14(21)11-15(10-13)23-17(28)12-29-19-25-24-18(16-5-1-2-6-22-16)27(19)26-7-3-4-8-26/h1-11H,12H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXRRHMXTGPIBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4=CC(=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound with a complex structure that includes a dichlorophenyl moiety, a pyridine ring, and a triazole unit. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antifungal and antibacterial agent.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 445.32 g/mol. The presence of the triazole ring is significant as it is known to confer various biological activities, including antifungal properties similar to those of established triazole drugs like fluconazole and itraconazole .
Antifungal Activity
This compound has been studied for its antifungal properties. The mechanism of action typically involves the inhibition of enzymes critical for fungal cell wall synthesis and metabolism. Preliminary studies indicate that this compound may inhibit specific cytochrome P450 enzymes involved in ergosterol biosynthesis, a target for many antifungal agents.
Antibacterial Properties
In addition to its antifungal potential, this compound has exhibited antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit bacterial growth at relatively low concentrations. For instance, some derivatives have shown MIC values in the range of 0.8 to 100 µg/mL against pathogenic bacteria, indicating promising antibacterial efficacy .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Studies have shown that the compound can inhibit dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes. These enzymes are crucial for bacterial growth and survival .
Case Studies
Recent research has highlighted the effectiveness of this compound in various in vitro studies:
- Antifungal Efficacy : In vitro tests revealed that this compound demonstrated significant antifungal activity comparable to established treatments like fluconazole.
- Antibacterial Activity : A study reported that certain analogs exhibited potent antibacterial effects against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
Comparative Analysis with Similar Compounds
A comparative analysis with other triazole derivatives reveals the unique structural features and potential advantages of this compound:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Fluconazole | Triazole ring | Antifungal activity |
| Itraconazole | Triazole ring | Broad-spectrum antifungal |
| Voriconazole | Triazole ring | Potent against resistant fungi |
| N-(3,5-dichlorophenyl)-... | Triazole + Pyridine + Sulfanyl | Potential dual-action antifungal and antibacterial |
Scientific Research Applications
Antifungal Applications
Research indicates that this compound exhibits significant antifungal activity, particularly against strains of Candida and Rhodotorula. Its mechanism of action typically involves the inhibition of specific enzymes or receptors that are crucial in fungal metabolism. Comparative studies show that it may outperform traditional antifungal agents like fluconazole in terms of efficacy against resistant strains .
Table 1: Antifungal Activity Comparison
| Compound Name | Efficacy Against Candida | MIC (µg/mL) |
|---|---|---|
| N-(3,5-dichlorophenyl)-2-{...} | Higher than fluconazole | ≤ 25 |
| Fluconazole | Moderate | 50 |
Anticancer Potential
In addition to antifungal properties, N-(3,5-dichlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various pathways. For instance, docking studies indicate its potential as a 5-lipoxygenase inhibitor, which is relevant in cancer biology .
Table 2: Anticancer Activity Evaluation
| Test Methodology | Result |
|---|---|
| NCI Developmental Therapeutics Program | Significant growth inhibition observed |
| Cell Lines Tested | Approximately 60 |
Preparation Methods
Pyridin-2-yl Incorporation
Patent data describes the use of 2-trimethylsilanyl-ethoxymethoxymethyl pyridine intermediates, which undergo deprotection and functionalization under acidic conditions. For instance, coupling a pyridin-2-yl boronic acid with a halogenated triazole precursor via Suzuki-Miyaura reaction offers a viable route, though this method necessitates palladium catalysts and optimized ligand systems.
1H-Pyrrol-1-yl Attachment
The pyrrole ring is introduced either before or after triazole formation. One approach involves reacting 1H-pyrrole-1-carbaldehyde with a hydrazine derivative to form a hydrazone intermediate, which participates in cyclocondensation. Alternatively, alkylation of a triazole-thiolate with a pyrrolyl halide (e.g., 1-(chloromethyl)-1H-pyrrole) under basic conditions can achieve the desired substitution.
Sulfanyl Bridge Formation and Acetamide Coupling
The sulfanyl (-S-) linkage between the triazole and acetamide groups is established through nucleophilic substitution. A key intermediate, 2-mercapto-5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole , is generated by treating the triazole with thiourea or via thiolation reagents like phosphorus pentasulfide.
Thiolation and Alkylation
In a protocol adapted from Sigma-Aldrich syntheses, the triazole-thiol is reacted with 2-chloro-N-(3,5-dichlorophenyl)acetamide in the presence of a base (e.g., K₂CO₃ or NaH) in dimethylformamide (DMF). This SN2 reaction proceeds at elevated temperatures (60–80°C), yielding the sulfanyl-acetamide product.
Optimization and Reaction Conditions
Critical parameters influencing yield and purity include solvent choice, temperature, and catalyst selection. Comparative data from literature are summarized below:
Characterization and Analytical Validation
Post-synthetic characterization employs spectroscopic techniques:
- ¹H/¹³C NMR confirms substituent integration and regiochemistry.
- HRMS validates molecular weight and purity.
- X-ray crystallography (where applicable) resolves structural ambiguities, particularly for the triazole ring conformation.
Challenges and Alternative Routes
Key challenges include minimizing byproducts during triazole cyclization and achieving regioselective substitution. Alternative methodologies explored in literature include:
Q & A
Q. What novel applications could emerge from modifying the pyrrole-triazole core?
- Methodological Answer :
- Explore anti-inflammatory or antimicrobial activity via high-throughput screening , guided by SAR trends in pyrolin-triazole hybrids .
- Investigate photophysical properties (e.g., fluorescence) for biosensing applications, leveraging the conjugated triazole-pyridine system .
- Develop metal-organic frameworks (MOFs) incorporating the compound for catalytic or drug-delivery applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
